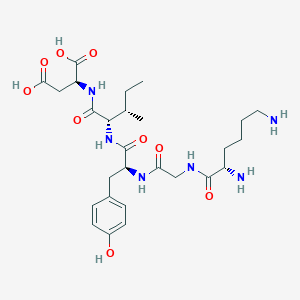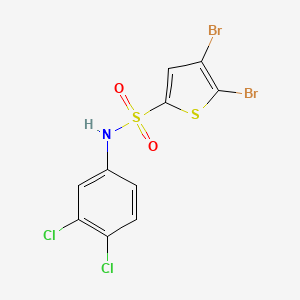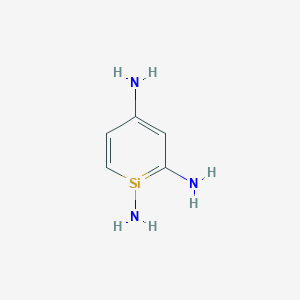![molecular formula C14H26N4 B12591729 4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile CAS No. 500580-92-7](/img/structure/B12591729.png)
4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile is a chemical compound with a complex structure that includes two butanenitrile groups connected by a butane-1,4-diylbis(methylazanediyl) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile typically involves the reaction of butane-1,4-diamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The process can be summarized as follows:
Reactants: Butane-1,4-diamine and acrylonitrile.
Catalyst: Commonly used catalysts include transition metal complexes.
Solvent: Polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: Elevated temperatures (typically around 80-100°C) and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Amides and other nitrogen-containing derivatives.
Applications De Recherche Scientifique
4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Butane-1,4-diylbis(nitrilo-methyl-idyne)]dibenzonitrile: A Schiff base compound with similar structural features.
4,4’-[Butane-1,4-diylbis(oxy)]dianiline: Another compound with a butane-1,4-diyl linkage but different functional groups.
Propriétés
Numéro CAS |
500580-92-7 |
|---|---|
Formule moléculaire |
C14H26N4 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
4-[4-[3-cyanopropyl(methyl)amino]butyl-methylamino]butanenitrile |
InChI |
InChI=1S/C14H26N4/c1-17(11-5-3-9-15)13-7-8-14-18(2)12-6-4-10-16/h3-8,11-14H2,1-2H3 |
Clé InChI |
RRKCJFKGMOIPIX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCN(C)CCCC#N)CCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]quinoline](/img/structure/B12591661.png)
![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)







